![molecular formula C10H12FNO B7458511 N-ethyl-2-(2-fluorophenyl)acetamide](/img/structure/B7458511.png)
N-ethyl-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(2-fluorophenyl)acetamide, also known as Fluorphenylacetamide (FPA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 195.23 g/mol.
Wirkmechanismus
The exact mechanism of action of FPA is not yet fully understood. However, studies have suggested that FPA may act as a GABA receptor agonist, leading to an increase in GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Therefore, the increase in GABAergic neurotransmission caused by FPA may lead to a decrease in neuronal excitability, resulting in its potential therapeutic effects.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects. Studies have suggested that FPA may have anticonvulsant, anxiolytic, and sedative properties. Additionally, FPA has been shown to have neuroprotective effects against oxidative stress-induced damage in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPA is its cost-effective synthesis method, which makes it a viable option for large-scale experiments. Additionally, FPA has shown promising results in various scientific research applications, making it a valuable compound for medicinal chemistry research. However, one of the limitations of FPA is its limited solubility in water, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on FPA. One potential direction is the synthesis of novel compounds based on FPA with improved pharmacological properties. Additionally, the investigation of FPA's potential therapeutic effects in various disease models, such as epilepsy and anxiety disorders, is another potential future direction. Furthermore, the elucidation of the exact mechanism of action of FPA may lead to the development of more effective compounds with similar properties.
Conclusion:
In conclusion, FPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPA has a cost-effective synthesis method and has shown promising results in various scientific research applications. Additionally, FPA has various biochemical and physiological effects, making it a valuable compound for medicinal chemistry research. However, further research is necessary to fully understand the mechanism of action of FPA and to develop more effective compounds based on FPA.
Synthesemethoden
The synthesis of FPA involves the reaction of 2-fluoroacetophenone and ethylamine in the presence of a catalyst such as sodium ethoxide. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of FPA obtained through this method is around 80%, making it a cost-effective and efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
FPA has shown promising results in various scientific research applications. One of the most significant applications of FPA is its use as a precursor in the synthesis of novel compounds with potential medicinal properties. For instance, FPA has been used as a precursor in the synthesis of N-ethyl-2-(2-iodophenyl)acetamide, which has shown potent anticonvulsant activity in animal models.
Eigenschaften
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZILDGHLRLBXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.